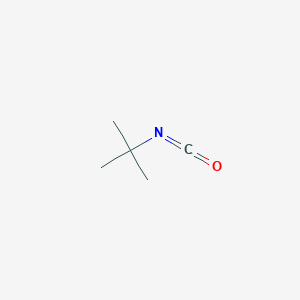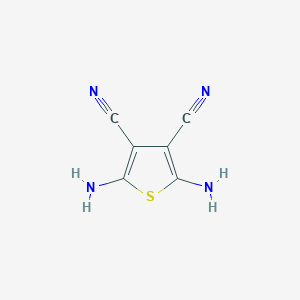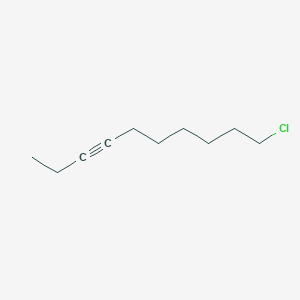
超氧化钾
描述
Potassium superoxide appears as a yellowish to white solid. Mixtures with combustible material readily ignite by friction, heat, or contact with moisture. Prolonged exposure to fire or heat may cause vigorous decomposition of the material and rupturing of the container.
科学研究应用
化学发光研究
超氧化钾已被用于化学发光研究,特别是在研究超氧化物阴离子触发的荧光素类似物的化学发光 . 超氧化物阴离子由超氧化钾产生,它会触发这些化合物的化学发光 . 这种应用在活性氧 (ROS) 的研究中尤为重要,ROS 在各种生物信号通路中起着至关重要的作用 .
电荷传输机制
超氧化钾已被用于电荷传输机制的研究 . 具体而言,已经对超氧化钾进行了第一性原理计算,以揭示该化合物中的电荷传输机制 . 结果表明空穴极化子和带负电的钾离子空位是主要的电荷载流子 .
金属空气电池
超氧化钾是可充电金属空气电池的关键组成部分 . 这些电池基于超氧化物放电产物,由于 O2/O2− 的简便单电子氧化还原过程,这些产物很有吸引力 . 据报道,一种 K–O2 电池显示出比 Li–O2 电池系统明显更低的放电/充电电位差 .
超氧化物阴离子来源
作用机制
Target of Action
Potassium superoxide (KO2) is an inorganic compound that primarily targets oxygen and carbon dioxide in its reactions . It is a rare example of a stable salt of the superoxide anion . The compound consists of potassium cations (K+) and superoxide anions (O−2), linked by ionic bonding .
Mode of Action
Potassium superoxide acts as a source of superoxide, which is an oxidant and a nucleophile, depending on its reaction partner . Upon contact with water, it undergoes disproportionation to potassium hydroxide, oxygen, and hydrogen peroxide . It also reacts with carbon dioxide, releasing oxygen .
Biochemical Pathways
The biochemical pathways responsible for extracellular superoxide production within marine bacteria, including R. A physiological level of oxygen/nitrogen free radicals and non-radical reactive species (collectively known as ROS/RNS) is termed oxidative eustress or “good stress” and is characterized by low to mild levels of oxidants involved in the regulation of various biochemical transformations .
Pharmacokinetics
It’s known that potassium superoxide is a yellow paramagnetic solid that decomposes in moist air . It is poorly soluble in nonpolar solvents, and because it reacts with water, KO2 is often studied in organic solvents .
Result of Action
The primary result of potassium superoxide’s action is the generation of oxygen and the absorption of carbon dioxide . This property makes it useful as a CO2 scrubber, H2O dehumidifier, and O2 generator in rebreathers, spacecraft, submarines, and spacesuits .
Action Environment
The action of potassium superoxide is highly dependent on the environment. It is a yellow paramagnetic solid that decomposes in moist air . It is used in environments where oxygen generation is required and carbon dioxide needs to be scrubbed, such as in rebreathers, spacecraft, submarines, and spacesuits . Its reactivity with water and carbon dioxide means that it must be stored and used in environments where these substances can be controlled .
安全和危害
Potassium superoxide may be toxic to the upper respiratory tract, skin, and eyes . Repeated or prolonged exposure to the substance can produce target organs damage . Repeated exposure of the eyes to a low level of dust can produce eye irritation . Repeated skin exposure can produce local skin destruction, or dermatitis .
未来方向
Potassium superoxide has attracted increasing interest as a promising energy storage device due to their significantly lower overpotentials and costs . Over the past five years, research has been focused on understanding the electrolyte chemistry, especially at the electrode/electrolyte interphase, and the electrolyte’s stability in the presence of potassium metal and superoxide .
生化分析
Biochemical Properties
Potassium superoxide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including superoxide dismutase (SOD), a unique enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide . The nature of these interactions involves the reduction of the superoxide anion, a process that is crucial in the regulation of reactive oxygen species (ROS) levels in biological systems .
Cellular Effects
Potassium superoxide has profound effects on various types of cells and cellular processes. For instance, in human leukemia monocytic THP-1 cells, it influences cell function by modulating the levels of ROS, specifically the superoxide anion . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism, thereby playing a vital role in cellular health and function .
Molecular Mechanism
At the molecular level, potassium superoxide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds with the enzyme superoxide dismutase, leading to the dismutation of the superoxide anion . This interaction results in the regulation of ROS levels, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium superoxide change over time. For instance, in THP-1 cells, the levels of the superoxide anion can be monitored in real-time over extended periods . This monitoring reveals information about the stability and degradation of potassium superoxide, as well as its long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of potassium superoxide in animal models are limited, it is known that the effects of ROS, including the superoxide anion, can vary with different dosages. High doses can lead to oxidative stress, causing potential damage to cellular components and adverse effects on cellular function .
Metabolic Pathways
Potassium superoxide is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase and influences metabolic flux and metabolite levels . These interactions and effects play a crucial role in the regulation of ROS levels and overall cellular metabolism .
Transport and Distribution
It is known that ROS, including the superoxide anion, can diffuse across cell membranes, influencing their localization and accumulation .
Subcellular Localization
Ros, including the superoxide anion, are primarily produced in the mitochondria as byproducts of cellular respiration . This localization can influence the activity and function of potassium superoxide, potentially directing it to specific compartments or organelles .
属性
IUPAC Name |
potassium;molecular oxygen | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.O2/c;1-2/q+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSKHAYBTFRDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.097 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium superoxide appears as a yellowish to white solid. Mixtures with combustible material readily ignite by friction, heat, or contact with moisture. Prolonged exposure to fire or heat may cause vigorous decomposition of the material and rupturing of the container., Yellowish to white solid; [CAMEO] Yellow-green granules; [Acros Organics MSDS] | |
| Record name | POTASSIUM SUPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1377 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium superoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12030-88-5 | |
| Record name | POTASSIUM SUPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1377 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium superoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium superoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Potassium dioxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YX56J6Q4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)





![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)




